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Compound of Interest

Compound Name: Dasabuvir

Cat. No.: B7980857

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dasabuvir, as part of
a combination antiviral regimen, for the treatment of chronic Hepatitis C Virus (HCV) infection in
patients with compensated cirrhosis. The information is compiled from clinical trial data and
prescribing information to guide research and development activities.

Introduction

Dasabuvir is a non-nucleoside NS5B polymerase inhibitor, a direct-acting antiviral agent
against Hepatitis C Virus (HCV).[1][2][3] It is a component of the Viekira Pak regimen, which is
approved for the treatment of chronic HCV genotype 1 infection, including in patients with
compensated (Child-Pugh A) cirrhosis.[3][4][5] Dasabuvir is not recommended for use in
patients with decompensated liver disease (Child-Pugh B or C).[5][6][7] Dasabuvir exerts its
antiviral effect by binding to an allosteric site on the HCV NS5B RNA-dependent RNA
polymerase, inducing a conformational change that prevents viral RNA replication.[8][9]

Signaling Pathway and Mechanism of Action

Dasabuvir targets the HCV NS5B protein, which is an essential enzyme for the replication of
the viral genome. As a non-nucleoside inhibitor, it binds to an allosteric palm domain of the
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NS5B polymerase. This binding induces a conformational change in the enzyme, rendering it
inactive and thus halting the synthesis of new viral RNA.[8][10]
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Figure 1: Mechanism of Action of Dasabuvir.

Experimental Protocols
Patient Selection Protocol (Inclusion and Exclusion
Criteria)

The selection of appropriate patients is critical for the safe and effective use of Dasabuvir-
containing regimens in individuals with compensated cirrhosis. The following criteria are based
on those used in pivotal clinical trials such as TURQUOISE-II.[11][12]

Table 1: Patient Inclusion and Exclusion Criteria
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Criteria

Inclusion

Exclusion

Age

18-70 years

<18 or >70 years

HCV Infection

Chronic HCV genotype 1
infection (1a or 1b) with
plasma HCV RNA >10,000
IU/mL

Infection with other HCV
genotypes or co-infection with
Hepatitis B Virus (HBV) or
Human Immunodeficiency
Virus (HIV) in some trial
designs. Note: Viekira Pak is
approved for HCV/HIV-1 co-
infected patients.[4][13]

Cirrhosis Status

Compensated cirrhosis (Child-
Pugh A) documented by liver
biopsy (Metavir score >3 or
Ishak score >4) or FibroScan
(=14.6 kPa)

Decompensated cirrhosis
(Child-Pugh B or C), or a
history of hepatic
decompensation (e.g., ascites,
variceal bleeding, hepatic

encephalopathy).[14]

Prior Treatment

Treatment-naive or previously
treated with peginterferon and

ribavirin

Prior treatment with direct-
acting antiviral agents (e.qg.,

telaprevir, boceprevir)

Hematology

Platelet count =60,000/mm3

Liver Function

Serum albumin =2.8 g/dL, Total
bilirubin <3 mg/dL, INR 2.3,
Serum alpha-fetoprotein <100

ng/mL

Other

Diagnosis of hepatocellular
carcinoma, pregnancy, or
breastfeeding.[14]

Treatment Protocol: Dosing and Administration

Dasabuvir is administered as part of a combination regimen, Viekira Pak. The dosing is

dependent on the HCV genotype 1 subtype.
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Table 2: Dosing and Administration of Viekira Pak in Compensated Cirrhosis

Component

Dosage Frequency Administration

Ombitasvir/Paritaprevi

Two 12.5 mg/75

) ) mg/50 mg fixed-dose Once daily (morning) With a meal
r/Ritonavir
combination tablets
] Twice daily (morning ]
Dasabuvir One 250 mg tablet With a meal

and evening)

Treatment Duration:

o Genotype la with compensated cirrhosis: Viekira Pak plus weight-based ribavirin for 24

weeks. A 12-week duration may be considered for some patients based on prior treatment

history.[3][4][15]

e Genotype 1b with compensated cirrhosis: Viekira Pak for 12 weeks.[3][4][15]

Ribavirin Dosing (when applicable):

» Weight-based: 1000 mg/day for patients <75 kg and 1200 mg/day for patients =75 kg,
administered in two divided doses with food.[4][15]
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Figure 2: Treatment workflow for Dasabuvir-containing regimen.
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|A 12-week duration may be considered for some GT1a patients based on prior treatment
history.*

Patient Monitoring Protocol

Regular monitoring is essential to assess treatment efficacy and manage potential adverse
events.

Table 3: Patient Monitoring Schedule

Timepoint Assessments

- Complete blood count (CBC)- International
normalized ratio (INR)- Hepatic function panel
(albumin, total and direct bilirubin, ALT, AST,
alkaline phosphatase)- HCV RNA quantification-
Test for HBV infection (HBsAg and anti-HBc).[2]

[3]

Baseline

- Weeks 1-4: Hepatic function panel, including
direct bilirubin, should be monitored.[2] - As
] clinically indicated: Monitor for signs and
During Treatment ) i
symptoms of hepatic decompensation.[2] - A
=10-fold increase in ALT from baseline should

prompt treatment discontinuation.[6][16]

- 12 weeks after completion of therapy: HCV
Post-Treatment RNA guantification to assess for Sustained
Virologic Response (SVR12).[1][17]

Definition of Sustained Virologic Response (SVR): SVR is defined as undetectable HCV RNA in
the blood 12 weeks after the completion of treatment (SVR12) and is considered a virologic
cure.[1][17][18]

Efficacy Data in Compensated Cirrhosis

Clinical trials have demonstrated high efficacy of Dasabuvir-containing regimens in patients
with compensated cirrhosis.
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Table 4: Sustained Virologic Response (SVR12) Rates in Patients with Compensated Cirrhosis

o . Patient Treatment Treatment
Clinical Trial . . . SVR12 Rate
Population Regimen Duration
Ombitasvir/Parita
Genotype 1, o )
TURQUOISE- previr/Ritonavir +
Treatment-naive ] 12 weeks 91.8%
[11][19][20] ) Dasabuvir +
& experienced o
Ribavirin
Ombitasvir/Parita
Genotype 1, o )
TURQUOISE- previr/Ritonavir +
Treatment-naive ) 24 weeks 95.9%
[11][19][20] ] Dasabuvir +
& experienced o
Ribavirin
Genotype 1b, Ombitasvir/Parita
TURQUOISE- o _
[14] Treatment-naive previr/Ritonavir + 12 weeks 100%
& experienced Dasabuvir
Ombitasvir/Parita
Genotype 1b, o )
TURQUOISE- previr/Ritonavir +
Treatment-naive ) 12 weeks 100%
IV[21] ) Dasabuvir +
& experienced o
Ribavirin

TOPAZ-11[22][23]
[24]

Genotype 1,
Treatment-naive

& experienced

Ombitasvir/Parita
previr/Ritonavir +
Dasabuvir +

Ribavirin

High rates of
SVR achieved

12 or 24 weeks

Safety and Tolerability

The combination regimen including Dasabuvir is generally well-tolerated in patients with

compensated cirrhosis.[22]

Common Adverse Events (reported in 210% of subjects):

o Fatigue

e Nausea
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Pruritus

Insomnia

Asthenia

Anemia (when co-administered with ribavirin)[21]
Serious Adverse Events:

e Hepatic Decompensation and Liver Failure: Have been reported, primarily in patients with
evidence of advanced or decompensated cirrhosis prior to initiating treatment. Therefore,
careful patient selection is crucial.[25]

e ALT Elevations: Approximately 1% of patients in clinical trials experienced ALT elevations
greater than 5 times the upper limit of normal.[20]

» Lactic Acidosis: Rare cases have been reported in patients with mild hepatic impairment
(Child-Pugh A).[26]

Conclusion

Dasabuvir, as a key component of the Viekira Pak regimen, offers a highly effective treatment
option for patients with chronic HCV genotype 1 infection and compensated cirrhosis, leading
to high rates of sustained virologic response. Adherence to strict patient selection, dosing, and
monitoring protocols is essential to ensure optimal safety and efficacy in this patient population.
These application notes provide a framework for researchers and drug development
professionals working with this important antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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